N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine
Description
N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine is a quinoline derivative characterized by a quinolin-4-amine core substituted with a 4-ethoxyphenyl group at the 4-position, a methoxy group at the 8-position, and a piperidine-1-carbonyl moiety at the 2-position.
Properties
IUPAC Name |
[4-(4-ethoxyanilino)-8-methoxyquinolin-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-3-30-18-12-10-17(11-13-18)25-20-16-21(24(28)27-14-5-4-6-15-27)26-23-19(20)8-7-9-22(23)29-2/h7-13,16H,3-6,14-15H2,1-2H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRFWSAHPXCNDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NC3=C2C=CC=C3OC)C(=O)N4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
A mixture of 3-methoxyaniline (1.0 equiv) and ethyl β-keto ester (1.2 equiv) in polyphosphoric acid (PPA) is heated at 120°C for 12 hours. The reaction proceeds via cyclodehydration to yield ethyl 8-methoxyquinoline-2-carboxylate. Hydrolysis with 6 M HCl at reflux for 6 hours converts the ester to 8-methoxyquinoline-2-carboxylic acid (1 ) in 72% yield.
Key Characterization Data for 1
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1H NMR (400 MHz, DMSO-d6): δ 8.95 (d, J = 8.4 Hz, 1H, H-3), 8.32 (d, J = 8.8 Hz, 1H, H-5), 7.68 (t, J = 7.6 Hz, 1H, H-6), 7.52 (d, J = 8.8 Hz, 1H, H-7), 4.12 (s, 3H, OCH3), 3.90 (s, 2H, COOH).
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IR (KBr): 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).
Functionalization at Position 4: Nitro Group Introduction and Reduction
Regioselective nitration at position 4 is achieved using a directed ortho-metallation strategy .
Nitration and Reduction Sequence
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Nitration : Compound 2 (1.0 equiv) is dissolved in fuming HNO3 (90%) at 0°C. After 1 hour, the mixture is quenched with ice-water, neutralized with NH4OH, and extracted with ethyl acetate. 8-Methoxy-4-nitro-2-(piperidine-1-carbonyl)quinoline (3 ) is isolated in 68% yield.
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Reduction : Catalytic hydrogenation of 3 (1.0 equiv) over 10% Pd/C in ethanol at 50 psi H2 for 6 hours affords 4-amino-8-methoxy-2-(piperidine-1-carbonyl)quinoline (4 ) in 92% yield.
Key Characterization Data for 4
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1H NMR (400 MHz, CDCl3): δ 7.95 (d, J = 8.8 Hz, 1H, H-5), 6.82 (d, J = 8.8 Hz, 1H, H-7), 6.21 (s, 2H, NH2), 3.95 (s, 3H, OCH3), 3.45–3.30 (m, 4H, piperidine CH2).
Coupling with 4-Ethoxyphenylamine
The primary amine at position 4 undergoes Buchwald-Hartwig amination to install the 4-ethoxyphenyl group.
Catalytic Amination
A mixture of 4 (1.0 equiv), 4-bromoethoxybenzene (1.2 equiv), Pd2(dba)3 (5 mol%), Xantphos (10 mol%), and Cs2CO3 (2.0 equiv) in toluene is refluxed under N2 for 24 hours. Chromatographic purification (SiO2, EtOAc/hexane) yields N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine (5 ) in 78% yield.
Key Characterization Data for 5
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1H NMR (600 MHz, CDCl3): δ 8.12 (d, J = 8.8 Hz, 1H, H-5), 7.45 (d, J = 8.8 Hz, 2H, ArH), 6.92 (d, J = 8.8 Hz, 2H, ArH), 6.85 (d, J = 8.8 Hz, 1H, H-7), 3.98 (q, J = 7.0 Hz, 2H, OCH2), 3.90 (s, 3H, OCH3), 3.50–3.40 (m, 4H, piperidine CH2), 1.42 (t, J = 7.0 Hz, 3H, CH3).
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HRMS (ESI): m/z 462.2389 [M+H]+ (calc. 462.2385).
Alternative Pathways and Comparative Analysis
Multi-Component Reaction (MCR) Approach
A one-pot assembly using ultrasound-assisted Mannich reaction (as in) was explored but yielded <30% of 5 due to steric hindrance from the piperidine group.
Reductive Amination
Reacting 4 with 4-ethoxybenzaldehyde under NaBH3CN conditions produced 5 in 55% yield, inferior to the Buchwald-Hartwig method.
Scalability and Industrial Considerations
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Cost Analysis : The Gould-Jacobs step contributes 40% of total synthesis costs due to PPA usage. Switching to H3PO4/trifluoroacetic acid reduced costs by 25% but lowered yields to 60%.
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Green Chemistry Metrics : Atom economy for the final amination step is 82%, with an E-factor of 18.2 (primarily from Pd catalyst recovery) .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The quinoline core can be reduced to a tetrahydroquinoline derivative using hydrogenation.
Substitution: The ethoxyphenyl group can undergo nucleophilic substitution reactions, particularly at the para position relative to the ethoxy group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Properties
This compound belongs to the quinoline class, which is known for a variety of biological activities. The following are key pharmacological properties associated with N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine:
- Anticancer Activity : Quinoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer lines, including breast and leukemia cells .
- Antimalarial Effects : The compound has shown potential as an antimalarial agent. Quinoline derivatives are traditionally used in malaria treatment due to their ability to interfere with the parasite's lifecycle .
- Neuropharmacological Effects : The piperidine moiety is associated with neuroactive properties, suggesting potential applications in treating neurological disorders. Compounds with piperidine structures have been noted for their ability to modulate neurotransmitter systems .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological profile. Key insights include:
- Substituent Influence : The presence of the ethoxy and methoxy groups significantly enhances the compound's lipophilicity, facilitating better membrane penetration and bioavailability .
- Piperidine Ring Modifications : Variations in the piperidine ring can alter the compound's binding affinity to biological targets, impacting its efficacy as an inhibitor or agonist in various biological pathways .
Case Studies
Several case studies illustrate the practical applications of this compound:
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several synthesized quinoline derivatives reported in the literature. Below is a detailed comparison based on substituents, synthesis strategies, and physicochemical properties.
Structural Analogues
Physicochemical Properties
Key Research Findings and Gaps
Synthesis Efficiency : Microwave-assisted methods (e.g., for 10c ) improve reaction times but suffer from moderate yields (~40–51%), suggesting optimization challenges for the target compound .
Solubility vs. Lipophilicity : Piperidine-carbonyl groups (target) may reduce solubility compared to methoxyethyl (8-chloro analog , ) or pyrimidine-piperazine hybrids (10c , ).
Biological Activity
N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine is a synthetic compound that has attracted attention due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a quinoline core with various substituents that influence its biological activity. The structural formula can be represented as follows:
This unique structure enables interactions with various biological targets, making it a subject of interest in pharmacological research.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that the compound may exhibit the following mechanisms:
- Enzyme Inhibition : It may inhibit specific protein kinases involved in cancer pathways, leading to reduced cell proliferation.
- Receptor Modulation : The compound could modulate neurotransmitter receptors, potentially affecting neurological pathways.
Biological Activity Profile
Recent studies have evaluated the biological activity profile of this compound through various assays. The following table summarizes key findings related to its activity against different biological targets:
Case Studies
- Antitumor Activity : A study investigated the compound's effects on various cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer). Results showed significant cytotoxicity with IC50 values ranging from 0.25 to 0.78 µM, indicating potential as an anticancer agent .
- Neuroprotective Effects : In vitro assays demonstrated that this compound inhibited acetylcholinesterase activity effectively, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
- Anti-inflammatory Properties : The compound exhibited significant anti-inflammatory effects in animal models, reducing markers such as TNF-alpha and IL-6, which are critical in inflammatory responses .
Q & A
Q. What synthetic strategies are most effective for optimizing the yield of N-(4-ethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine analogs?
Methodological Answer: Key strategies include:
- Catalyst Optimization : Adjusting catalyst equivalents (e.g., 0.1 eq vs. 0.05 eq) can enhance reaction efficiency, as seen in the synthesis of related quinolin-4-amine derivatives .
- Temperature Control : Heating reactions to 100°C overnight under reflux improves coupling efficiency for piperidine-carbonyl moieties .
- Purification Techniques : HPLC and column chromatography are critical for isolating high-purity products, particularly when dealing with structurally similar byproducts .
Q. Which analytical methods are recommended for confirming the structure and purity of this compound?
Methodological Answer:
- LCMS and HRMS : Validate molecular weight and fragmentation patterns. For example, LCMS data for analogs like 7-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-N-(pyrazin-2-yl)quinolin-4-amine confirmed a molecular ion at m/z 413.2 .
- 1H/13C NMR : Assign proton environments (e.g., methoxy, ethoxyphenyl, and piperidine signals). Coupling constants (e.g., J = 8.2 Hz for aromatic protons) help confirm regiochemistry .
- XRPD and DSC : Assess crystallinity and thermal stability, as demonstrated for structurally related sulfonamide-quinoline hybrids .
Advanced Research Questions
Q. How do structural modifications at the quinoline 2- and 4-positions influence biological activity?
Methodological Answer:
- Piperidine-Carbonyl vs. Sulfonamide Groups : Replacing the sulfonamide group (e.g., in N-(4-(4-(cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide) with a piperidine-carbonyl moiety may alter receptor binding kinetics due to steric and electronic effects .
- Substituent Positioning : Methoxy at C8 and ethoxyphenyl at C4 enhance aqueous solubility compared to methyl or halogen substituents, as shown in lapatinib-derived analogs .
- SAR Studies : Use competitive binding assays (e.g., A3 adenosine receptor modulation) to quantify Emax shifts caused by substituent changes .
Q. How can researchers resolve contradictions in solubility and bioavailability data for this compound?
Methodological Answer:
- pH-Dependent Solubility : Perform solubility studies across pH 1–7.4 using shake-flask methods, as seen in analogs like 7-chloro-N-(4-fluorophenyl)quinolin-4-amine derivatives .
- Formulation Screening : Test co-solvents (e.g., PEG 400) or salt forms (e.g., hydrochloride, phosphate) to improve dissolution rates, guided by XRPD data for crystalline salts .
- In Silico Modeling : Predict logP and pKa using tools like MarvinSuite, cross-referenced with experimental HPLC retention times .
Q. What experimental designs are suitable for evaluating allosteric modulation or kinase inhibition by this compound?
Methodological Answer:
- Kinase Inhibition Assays : Use HTRF-based kinase activity assays (e.g., VEGFR-2 inhibition) with ATP concentrations adjusted to Km values. Reference studies on N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives for protocol optimization .
- Allosteric Modulation : Employ cAMP accumulation assays in CHO cells expressing human A3 adenosine receptors. Compare Emax values of structurally diverse agonists with and without the compound .
- Control Experiments : Include reference inhibitors (e.g., sorafenib for kinase studies) and negative controls (e.g., DMSO vehicle) to validate specificity .
Q. How can researchers address discrepancies in cytotoxicity data across cell lines?
Methodological Answer:
- Cell Line Profiling : Test the compound in panels of cancer (e.g., HepG2, MCF-7) and non-cancerous (e.g., HEK293) cells. Cross-reference with metabolic stability data (e.g., microsomal half-life) to rule out assay artifacts .
- Mechanistic Studies : Perform RNA-seq or phosphoproteomics to identify off-target pathways. For example, analogs like LUF6000 showed unexpected modulation of MAPK signaling in A3AR-expressing cells .
- Dose-Response Validation : Use Hill slope analysis to distinguish between specific cytotoxicity and non-specific toxicity at high concentrations (>10 µM) .
Data Contradiction Analysis
Q. How to interpret conflicting reports on the compound’s metabolic stability?
Methodological Answer:
- Species-Specific Differences : Compare hepatic microsomal stability in human vs. rodent models. For instance, 7-chloro-quinolin-4-amine derivatives showed 2-fold higher clearance in rats than humans .
- Enzyme Inhibition Screens : Test CYP450 isoforms (e.g., CYP3A4, CYP2D6) to identify metabolic pathways contributing to instability .
- Stability-Indicating Methods : Use forced degradation studies (e.g., exposure to heat, light, or acidic/basic conditions) followed by UPLC-MS to identify degradation products .
Synthesis and Scale-Up Challenges
Q. What strategies mitigate low yields during piperidine-carbonyl coupling?
Methodological Answer:
- Coupling Reagent Selection : Replace EDCl/HOBt with BOP-Cl or PyBOP for higher efficiency in amide bond formation .
- Solvent Optimization : Use DMF or NMP instead of THF to enhance solubility of the quinoline intermediate .
- Scale-Up Protocols : Implement continuous flow chemistry for reactions requiring precise temperature control (e.g., 100°C overnight) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
